molecular formula C18H17N3O2S B2874318 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide CAS No. 1798618-26-4

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2874318
CAS No.: 1798618-26-4
M. Wt: 339.41
InChI Key: WPSWGVYQAACQDF-UHFFFAOYSA-N
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Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives under cyclodehydration conditions.

    Attachment of the cyclopropyl group:

    Formation of the thiophene ring: The thiophene ring can be synthesized via various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation reactions under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide is unique due to its combination of a 1,2,4-oxadiazole ring with a thiophene ring and a cyclopropyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-8-15(24-10-11)18(22)19-14-5-3-2-4-13(14)9-16-20-17(21-23-16)12-6-7-12/h2-5,8,10,12H,6-7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSWGVYQAACQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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